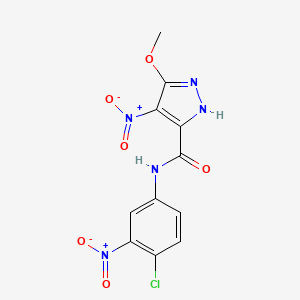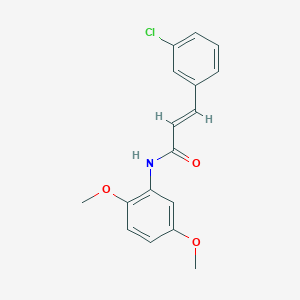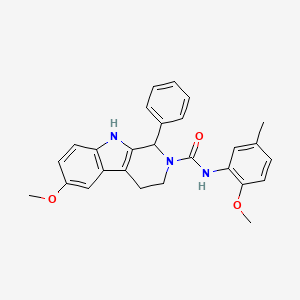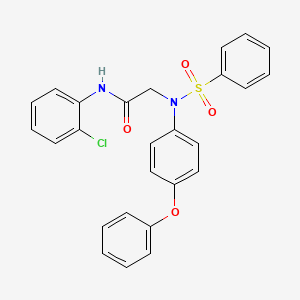![molecular formula C21H19N3O6S2 B4656217 N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B4656217.png)
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-2-nitrobenzenesulfonamide
説明
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-2-nitrobenzenesulfonamide, commonly known as DNQX, is a synthetic compound that belongs to the class of quinoxalinediones. DNQX has been widely used in scientific research for its ability to block the activity of glutamate receptors in the brain.
作用機序
DNQX blocks the activity of glutamate receptors by binding to the receptor site and preventing the binding of glutamate. Glutamate receptors are classified into two main types: ionotropic and metabotropic. DNQX selectively blocks the ionotropic glutamate receptors, which are responsible for the fast excitatory synaptic transmission in the brain. By blocking the ionotropic glutamate receptors, DNQX reduces the excitability of neurons and prevents the spread of epileptic activity, ischemic damage, and neurodegeneration.
Biochemical and physiological effects:
DNQX has been shown to have a wide range of biochemical and physiological effects in the brain. DNQX reduces the release of glutamate, inhibits the activation of NMDA receptors, and modulates the activity of voltage-gated calcium channels. DNQX also affects the expression of genes related to synaptic plasticity, neuronal survival, and inflammation. In addition, DNQX has been shown to have anticonvulsant, neuroprotective, and analgesic effects in animal models.
実験室実験の利点と制限
DNQX has many advantages for lab experiments, including its high potency, selectivity, and stability. DNQX is also easy to synthesize and purify, and it can be administered by various routes, including intravenous, intraperitoneal, and intracerebral injection. However, DNQX also has some limitations, including its potential toxicity, off-target effects, and species differences. DNQX can cause seizures and neurotoxicity at high doses or prolonged exposure, and it can also affect other neurotransmitter systems, such as GABA and acetylcholine. DNQX may also have different effects in different animal species or brain regions, which can complicate the interpretation of results.
将来の方向性
DNQX has many potential future directions for scientific research. One direction is to develop more selective and potent DNQX analogs that can target specific subtypes of glutamate receptors or modulate their activity in a more precise manner. Another direction is to combine DNQX with other drugs or therapies to enhance its efficacy or reduce its side effects. For example, DNQX can be combined with antiepileptic drugs or neurotrophic factors to improve seizure control or promote neuronal survival. DNQX can also be used in combination with optogenetics or chemogenetics to manipulate specific neuronal populations or circuits in vivo. Finally, DNQX can be used in translational research to develop new treatments for epilepsy, stroke, and neurodegenerative diseases based on the modulation of glutamate receptors.
科学的研究の応用
DNQX has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. Glutamate is the major excitatory neurotransmitter in the brain, and its receptors are involved in many important processes, including learning and memory, synaptic plasticity, and neurodegeneration. DNQX has been used to block the activity of glutamate receptors in animal models of epilepsy, stroke, and neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. DNQX has also been used to investigate the role of glutamate receptors in drug addiction and withdrawal.
特性
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S2/c25-24(26)20-7-3-4-8-21(20)31(27,28)22-18-9-11-19(12-10-18)32(29,30)23-14-13-16-5-1-2-6-17(16)15-23/h1-12,22H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOMWTQNASKHHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]-2-nitrobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![ethyl 4-[({[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetyl)amino]benzoate](/img/structure/B4656182.png)
![N-isobutyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4656188.png)

![N-1,3-benzodioxol-5-yl-N'-[2-(phenylthio)phenyl]urea](/img/structure/B4656200.png)
![2,2,2-trifluoro-N'-[(2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B4656208.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methyl-3-furamide](/img/structure/B4656221.png)
![methyl 5-ethyl-2-({[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4656225.png)
![5-[(5-tert-butyl-2-methoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B4656226.png)
![methyl 4-[4-(allyloxy)-3-methoxybenzylidene]-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4656236.png)